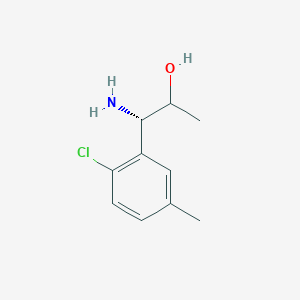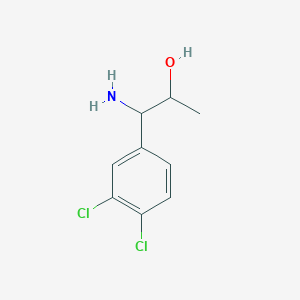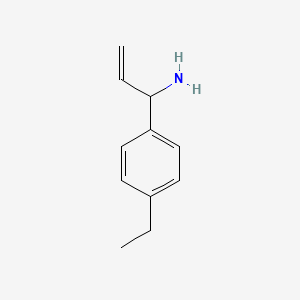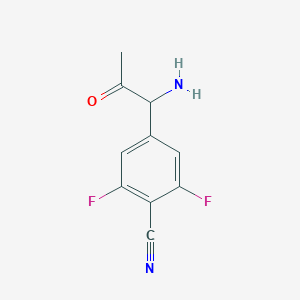
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL: is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group, a chlorinated aromatic ring, and a secondary alcohol, makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the chlorination of a methyl-substituted aromatic compound.
Amination: The chlorinated aromatic compound undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the secondary alcohol.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary or secondary amine.
Substitution: Introduction of various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
Synthesis of Pharmaceuticals: (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is used as an intermediate in the synthesis of various drugs.
Catalysis: It serves as a chiral ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes.
Protein Interaction: Research focuses on its interaction with proteins and its effects on biological pathways.
Medicine
Drug Development: It is a key intermediate in the development of new therapeutic agents.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science: Its derivatives are explored for use in advanced materials.
作用機序
The mechanism by which (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways: Modulation of biochemical pathways, including signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
(1R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL: The enantiomer of the compound with similar but distinct biological activities.
1-Amino-1-(2-chlorophenyl)propan-2-OL: Lacks the methyl group, leading to different reactivity and applications.
1-Amino-1-(2-chloro-5-methylphenyl)ethanol: Similar structure but with a primary alcohol instead of a secondary alcohol.
Uniqueness
Chirality: The (1S) configuration provides specific interactions with biological targets, making it unique in its activity.
Functional Groups: The combination of amino, chlorinated aromatic, and secondary alcohol groups offers diverse reactivity and applications.
特性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC名 |
(1S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChIキー |
AUZGPVSYVKNCBJ-OMNKOJBGSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)Cl)[C@@H](C(C)O)N |
正規SMILES |
CC1=CC(=C(C=C1)Cl)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)
![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049969.png)
![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13049977.png)



![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)




